N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate
Description
Properties
CAS No. |
957214-95-8 |
|---|---|
Molecular Formula |
C23H29N3O10 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
3-O-methyl 5-O-[2-methyl-1-(methylamino)propan-2-yl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;oxalic acid |
InChI |
InChI=1S/C21H27N3O6.C2H2O4/c1-12-16(19(25)29-6)18(14-8-7-9-15(10-14)24(27)28)17(13(2)23-12)20(26)30-21(3,4)11-22-5;3-1(4)2(5)6/h7-10,18,22-23H,11H2,1-6H3;(H,3,4)(H,5,6) |
InChI Key |
QKYWSRHKEDKHPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CNC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Key Intermediate: N-Methyl-3,3-Diphenylpropylamine Derivatives
The preparation of this compound typically begins with the synthesis of intermediates such as N-methyl-3,3-diphenylpropylamine or related amino alcohols.
Step 1: Formation of 3-(Methylamino)-1-phenylpropan-1-one
- Reactants: Dimethylamine hydrochloride, paraformaldehyde, acetophenone, ethanol, concentrated hydrochloric acid.
- Conditions: Reflux for 3 hours, followed by solvent removal under reduced pressure.
- Isolation: Cooling with isopropanol at 0–5 °C, filtration, washing, and drying.
- Molar ratios: Acetophenone to dimethylamine hydrochloride (1.05–1.2); acetophenone to paraformaldehyde (1.3–1.5).
Step 2: Reduction to α-[2-(Methylamino)ethyl]benzyl alcohol
- Reagents: Sodium borohydride added in batches to the intermediate in ethanol.
- Conditions: Stirring at room temperature for 1–2 hours, quenching with saturated ammonium chloride.
- Purification: Extraction with dichloromethane, washing, concentration, and precipitation with heptane at low temperature (0–5 °C).
This intermediate is crucial for subsequent coupling steps leading to the lercanidipine core.
Coupling with Dihydropyridine Derivatives
Alternative Synthetic Routes via Tosylate Intermediates
Formation of Oxalate Salt
- The free base of N-Des(3,3-Diphenylpropyl) Lercanidipine is converted to the oxalate salt by treatment with oxalic acid under controlled conditions to improve crystallinity, purity, and handling properties.
Comparative Summary of Preparation Steps
Research Findings and Industrial Relevance
- Yield and Purity: Improved processes using silyl intermediates and tosylate alkylation achieve higher purity (>99%) and better yields compared to older methods relying on direct condensation.
- Reaction Time: The silylation and subsequent acylation steps reduce reaction times significantly (to a few hours) versus prolonged reflux or direct coupling methods.
- Scalability: The described methods are amenable to scale-up, with crystallization and salt formation steps optimized for industrial manufacture.
- Polymorphism and Salt Forms: Formation of oxalate salt enhances stability and facilitates purification; amorphous and polymorphic forms of lercanidipine salts have been developed to improve bioavailability and processability.
Chemical Reactions Analysis
Types of Reactions
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under conditions such as reflux or room temperature, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered chemical properties.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Des(3,3-Diphenylpropyl) lercanidipine oxalate is an impurity of lercanidipine, a calcium channel blocker of the dihydropyridine class . Lercanidipine functions by relaxing and opening blood vessels, thus lowering blood pressure . While specific applications of this compound itself are not detailed in the provided search results, understanding lercanidipine's properties and uses can provide context .
Lercanidipine is a third-generation dihydropyridine calcium channel blocker with high lipophilicity and vascular selectivity . It inhibits L-type and T-type calcium channels, reducing tissue inflammation and tubulointerstitial fibrosis, which contributes to decreased proteinuria . Lercanidipine also exhibits antioxidative effects and increases the expression of molecules responsible for repairing damaged tissues, while decreasing cell proliferation to prevent the thickening of the vascular lumen .
Clinical trials have demonstrated lercanidipine's effectiveness as a well-tolerated drug for hypertension, both for newly diagnosed patients and those whose previous treatments have not been successful . It can be used safely in the elderly and in patients with metabolic syndrome . Studies have also shown that lercanidipine significantly decreases blood pressure, blood glucose, glycated hemoglobin A1 (HbA1), and fructosamine in diabetic patients . Furthermore, lercanidipine has been effective in reducing the signs and symptoms of ischemia in patients with stable angina without causing sympathetic activation .
Mechanism of Action
The mechanism of action of N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate involves the inhibition of calcium influx across myocardial and vascular smooth muscle cell membranes. This inhibition is achieved by:
Deforming the Calcium Channel: The compound interacts with the calcium channel, altering its structure and function.
Inhibiting Ion-Control Gating Mechanisms: It interferes with the gating mechanisms that control the flow of calcium ions.
Interfering with Calcium Release: The compound affects the release of calcium from the sarcoplasmic reticulum, reducing intracellular calcium levels.
These actions result in the dilation of coronary and systemic arteries, increased oxygen delivery to myocardial tissue, decreased total peripheral resistance, and reduced systemic blood pressure.
Comparison with Similar Compounds
Key Structural Differences:
Purity Challenges :
- This compound requires rigorous purification due to residual diphenylpropyl byproducts, whereas lercanidipine hydrochloride benefits from patented crystalline forms (e.g., Form A) that enhance purity (>99.5%) .
Physicochemical Properties
The oxalate counterion in this compound improves aqueous solubility compared to lercanidipine hydrochloride but reduces lipid membrane penetration, impacting bioavailability .
Pharmacological Implications
- Lercanidipine Hydrochloride : High vascular selectivity due to the 3,3-diphenylpropyl group, which prolongs receptor binding .
- This compound : Reduced receptor affinity predicted via QSPR models due to the absence of the diphenylpropyl group, though oxalate may enhance ion-channel interactions .
- Nifedipine : Rapid vasodilation but shorter half-life (2–5 hours) compared to lercanidipine’s >8 hours, attributed to structural bulkiness differences .
Biological Activity
N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate is a derivative of lercanidipine, a third-generation dihydropyridine calcium channel blocker (CCB) primarily used for the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H27N3O6 · C2H2O4
- Molecular Weight : 507.49 g/mol
- Stereochemistry : Racemic mixture with defined stereocenters .
Lercanidipine and its derivatives are characterized by high lipophilicity and vascular selectivity, which contribute to their pharmacological efficacy. The compound's structure includes a dihydropyridine ring that is essential for its calcium channel blocking activity.
This compound acts primarily by:
- Inhibition of Calcium Channels : It reversibly blocks high-voltage dependent L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced peripheral vascular resistance .
- Vascular Selectivity : The compound exhibits greater selectivity for vascular tissues compared to cardiac tissues, minimizing adverse effects such as reflex tachycardia commonly associated with other CCBs .
- Nephroprotective Effects : Recent studies indicate that lercanidipine may exert protective effects on renal tissues by reducing inflammation and fibrosis, enhancing endothelial function, and decreasing proteinuria .
Antihypertensive Efficacy
Clinical studies have demonstrated that lercanidipine effectively lowers blood pressure in patients with mild to moderate hypertension. A meta-analysis of trials showed significant reductions in systolic (19–26 mmHg) and diastolic (13–15 mmHg) blood pressure after 3–6 months of treatment .
Comparative Studies
Lercanidipine has been compared with other antihypertensive agents such as amlodipine and lacidipine. Findings indicate that it has a lower incidence of pedal edema and better tolerability among patients .
| Study | Comparison | Outcome |
|---|---|---|
| Barrios et al. (2002) | Lercanidipine vs. Amlodipine | Lower edema incidence with lercanidipine |
| Millar-Craig et al. (2003) | Lercanidipine vs. Lacidipine | Equivalent systolic BP reduction |
| Marx et al. (2004) | Lercanidipine in comorbid conditions | Effective across various risk factors |
Nephroprotective Properties
Lercanidipine's nephroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in renal tissues. It has been shown to decrease tubulointerstitial fibrosis and enhance tissue repair mechanisms, making it a candidate for patients with chronic kidney disease (CKD) .
Case Studies
- Elderly Patients with Hypertension : In a controlled study involving elderly patients, lercanidipine demonstrated significant reductions in systolic blood pressure compared to placebo, highlighting its effectiveness in this demographic where polypharmacy is common .
- Patients with CKD : A study focusing on hypertensive patients with CKD indicated that lercanidipine not only lowered blood pressure but also improved renal function markers over 12 weeks of treatment .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-Des(3,3-Diphenylpropyl) Lercanidipine Oxalate, and what critical parameters ensure high yield and purity?
- Methodological Answer : The synthesis involves preparing the intermediate 1,1,N-trimethyl-N-(3,3-diphenylpropyl)-2-aminoethyl acetoacetate, followed by oxalate salt formation. Key parameters include:
- Crystallization conditions : Use polar solvents (e.g., ethanol) under controlled cooling to isolate the crystalline form .
- Purification : Column chromatography or recrystallization to remove unreacted starting materials and byproducts.
- Reaction monitoring : HPLC with UV detection (λ = 254 nm) to track reaction progress and purity .
Q. How can researchers distinguish between crystalline and amorphous forms of this compound during formulation studies?
- Methodological Answer :
- X-ray Powder Diffraction (XRPD) : Crystalline forms show sharp peaks, while amorphous forms exhibit a halo pattern .
- Differential Scanning Calorimetry (DSC) : Crystalline phases display distinct melting endotherms, whereas amorphous forms lack such transitions .
- Dynamic Vapor Sorption (DVS) : Amorphous forms often exhibit higher hygroscopicity, affecting stability in formulation .
Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify the 3,3-diphenylpropyl moiety and oxalate salt formation.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- FTIR : Validate functional groups (e.g., carbonyl stretches from oxalate) .
Advanced Research Questions
Q. How can QSAR models optimize the 3,3-diphenylpropyl pharmacophore for enhanced target binding (e.g., CCR5 or GABA receptors)?
- Methodological Answer :
- Variable Selection : Use Elimination Selection-Stepwise Regression (ES-SWR) to identify critical substituents (e.g., electron-withdrawing groups on the phenyl rings) that enhance CCR5 binding affinity .
- Topomer CoMFA : Generate 3D contour maps to visualize steric and electrostatic fields influencing activity. For example, bulky substituents at the propyl chain improve GABA receptor antagonism .
- Validation : Cross-validate models using external test sets (e.g., 13 compounds) and calculate > 0.6 for reliability .
Q. What experimental approaches resolve contradictions in polymorph-dependent bioavailability?
- Methodological Answer :
- Dissolution Testing : Use USP Apparatus II (paddle method) in biorelevant media (e.g., FaSSIF) to compare dissolution rates of crystalline vs. amorphous forms .
- In Vivo Pharmacokinetics (PK) : Administer polymorphs to animal models and measure AUC and . Amorphous forms often show higher bioavailability due to faster dissolution .
- Stability Studies : Accelerated stability testing (40°C/75% RH) to assess polymorphic transitions over time .
Q. How do structural modifications to the 3,3-diphenylpropyl group affect selectivity between CCR5 and GABA receptors?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with CCR5 (PDB: 4MBS) and GABA receptors (PDB: 6HUP). For example, introducing a cyclohexylmethyl group increases CCR5 selectivity by filling hydrophobic pockets .
- Competitive Binding Assays : Use S-TBPS radioligand displacement for GABA receptors and I-CCL3 for CCR5 to quantify IC shifts .
- SAR Analysis : Replace diphenylpropyl with smaller alkyl chains; reduced bulk often decreases GABA antagonism but retains CCR5 activity .
Q. What strategies address discrepancies in reported biological activities of 3,3-diphenylpropyl analogs across receptor systems?
- Methodological Answer :
- Meta-Analysis : Compile data from multiple studies and apply multivariate regression to identify confounding variables (e.g., assay conditions, cell lines) .
- Structural Proteomics : Use cryo-EM or X-ray crystallography to resolve receptor-ligand interactions under different experimental settings .
- Cross-Validation : Re-test disputed compounds in standardized assays (e.g., uniform calcium flux protocols for CCR5 or patch-clamp for GABA receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
